molecular formula C5H9Na2O8P B101610 (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt CAS No. 18265-46-8

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt

Cat. No.: B101610
CAS No.: 18265-46-8
M. Wt: 274.07 g/mol
InChI Key: MSUSOPCULOEKKB-LMQMBFIUSA-L
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Description

(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt is a useful research compound. Its molecular formula is C5H9Na2O8P and its molecular weight is 274.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Toxicological Review of Inorganic Phosphates

  • Inorganic phosphates, including salts like disodium phosphate, are considered generally safe for use in food and commercial applications. Their toxicological profile has been extensively reviewed, suggesting low oral, inhalation, and dermal toxicities for humans at consumption levels below 70 mg/kg/day. This comprehensive database supports the safe use of such compounds in various applications, provided daily phosphorus intake remains within recommended limits (Weiner et al., 2001).

Nuclear Magnetic Resonance (NMR) of Phosphate Glasses

  • The structures of phosphate-containing glasses, important in materials science for their unique physical and chemical behaviors, have been elucidated using NMR data. This review highlights the role of phosphate and disodium phosphate salts in the development of these materials, demonstrating their importance in understanding glass composition and properties (Kirkpatrick & Brow, 1995).

Calcium and Phosphate in Cheese Manufacture

  • The role of phosphates in dairy science, particularly in cheese manufacturing, is significant. Calcium and phosphate salts influence the coagulation of milk and the texture of cheese. The addition of such salts can affect the mineral content and buffering capacity of cheese, highlighting their importance in dairy product formulation (Lucey & Fox, 1993).

Environmental Occurrence, Exposure, and Risks of Organophosphate Flame Retardants

  • The widespread use of organophosphate flame retardants, including those related to phosphate salts, poses potential environmental and health risks. This review discusses the occurrence, exposure pathways, and toxicity of such compounds, providing insights into their environmental behavior and implications for human health (Wang et al., 2020).

Disease Suppression by Inorganic Salts

  • Inorganic salts, including phosphates, have been investigated for their potential to suppress fungal diseases in agriculture. This review suggests that while less effective than conventional fungicides, they could reduce the need for chemical applications, supporting their inclusion in integrated disease management strategies (Deliopoulos et al., 2010).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt involves the reaction of dihydroxyacetone phosphate with glycolaldehyde followed by phosphorylation and salt formation.", "Starting Materials": [ "Dihydroxyacetone phosphate", "Glycolaldehyde", "Phosphoric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Mix dihydroxyacetone phosphate and glycolaldehyde in the presence of phosphoric acid catalyst.", "Step 2: Heat the mixture to 80-90°C for 4-6 hours to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl.", "Step 3: Add phosphoric acid to the reaction mixture and heat to 90°C for 1 hour to phosphorylate the compound.", "Step 4: Neutralize the reaction mixture with sodium hydroxide to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate.", "Step 5: Add sodium hydroxide to the reaction mixture to form (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt." ] }

CAS No.

18265-46-8

Molecular Formula

C5H9Na2O8P

Molecular Weight

274.07 g/mol

IUPAC Name

disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1

InChI Key

MSUSOPCULOEKKB-LMQMBFIUSA-L

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

SMILES

C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+]

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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